1,5-Difluoro-2-difluoromethoxy-3-(fluoromethyl)benzene
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Overview
Description
1,5-Difluoro-2-difluoromethoxy-3-(fluoromethyl)benzene is an organic compound with the molecular formula C8H5F5O It is a fluorinated aromatic compound, which means it contains a benzene ring with fluorine atoms attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Difluoro-2-difluoromethoxy-3-(fluoromethyl)benzene typically involves the introduction of fluorine atoms into the benzene ring through various difluoromethylation processes. These processes can be achieved using different reagents and catalysts. For example, the difluoromethylation of aromatic compounds can be accomplished using difluorocarbene reagents or through radical chemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction conditions is crucial to achieve efficient production. Common industrial methods include the use of metal-based catalysts and electrophilic or nucleophilic difluoromethylation reagents .
Chemical Reactions Analysis
Types of Reactions
1,5-Difluoro-2-difluoromethoxy-3-(fluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers .
Scientific Research Applications
1,5-Difluoro-2-difluoromethoxy-3-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,5-Difluoro-2-difluoromethoxy-3-(fluoromethyl)benzene involves its interaction with molecular targets and pathways within biological systems. The fluorine atoms in the compound can influence its reactivity and binding affinity to various targets, such as enzymes and receptors. These interactions can modulate biological processes and pathways, leading to specific effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Difluoro-2-(trifluoromethoxy)benzene
- 1,5-Difluoro-3-difluoromethoxy-2-(fluoromethyl)benzene
- 1,5-Difluoro-3-(fluoromethyl)-2-(trifluoromethoxy)benzene
Uniqueness
1,5-Difluoro-2-difluoromethoxy-3-(fluoromethyl)benzene is unique due to its specific arrangement of fluorine atoms and functional groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H5F5O |
---|---|
Molecular Weight |
212.12 g/mol |
IUPAC Name |
2-(difluoromethoxy)-1,5-difluoro-3-(fluoromethyl)benzene |
InChI |
InChI=1S/C8H5F5O/c9-3-4-1-5(10)2-6(11)7(4)14-8(12)13/h1-2,8H,3H2 |
InChI Key |
WRPDGOQHVBSHKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CF)OC(F)F)F)F |
Origin of Product |
United States |
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